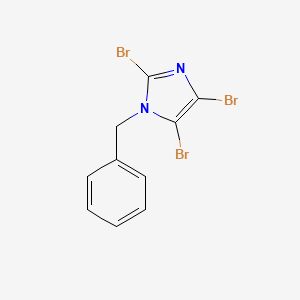

1-Benzyl-2,4,5-tribromo-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2,4,5-tribromoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVXZXBHQWNJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378300 | |

| Record name | 1-Benzyl-2,4,5-tribromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31250-80-3 | |

| Record name | 1-Benzyl-2,4,5-tribromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-2,4,5-tribromo-1H-imidazole

This comprehensive guide provides a detailed protocol for the synthesis of 1-Benzyl-2,4,5-tribromo-1H-imidazole, a halogenated imidazole derivative with potential applications in pharmaceutical research and drug development. The synthesis is presented as a two-step process, commencing with the exhaustive bromination of imidazole to yield 2,4,5-tribromoimidazole, followed by the N-benzylation of this intermediate. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and drug discovery, offering a clear and structured approach to the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate compound, 2,4,5-tribromoimidazole.

| Parameter | Value | Reference |

| Starting Material | Imidazole | [1],[2] |

| Brominating Agent | Bromine (Br₂) | [1],[2] |

| Solvent | Acetic Acid | [1],[2] |

| Base | Sodium Acetate | [1],[2] |

| Reaction Temperature | Room Temperature (not exceeding 40°C) | [1] |

| Reaction Time | 2.5 - 3 hours | [1],[2] |

| Yield | 71-92% | [1],[2] |

| Melting Point | 221-222 °C | [2] |

| Molecular Formula | C₃HBr₃N₂ | [3] |

| Molecular Weight | 304.77 g/mol | [3] |

Experimental Protocols

This section outlines the detailed methodologies for the two key stages of the synthesis.

Step 1: Synthesis of 2,4,5-Tribromoimidazole

This procedure details the exhaustive bromination of imidazole to produce the key intermediate, 2,4,5-tribromoimidazole.[1][2]

Materials:

-

Imidazole

-

Sodium Acetate

-

Acetic Acid

-

Bromine

-

Water

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, a solution of imidazole (1.0 eq) and sodium acetate (9.0 eq) is prepared in acetic acid.

-

Bromine (3.0 eq) is added dropwise to the stirred solution at room temperature. The temperature of the reaction mixture should be monitored and maintained below 40°C.

-

After the addition of bromine is complete, the reaction mixture is stirred for an additional 3 hours at room temperature.

-

The reaction mixture is then poured into a large volume of water to precipitate the product.

-

The resulting solid is collected by filtration, washed thoroughly with water to remove any impurities, and dried to yield 2,4,5-tribromoimidazole as a white to beige-yellow powder.[1][4]

Step 2: Synthesis of this compound

This protocol describes the N-benzylation of 2,4,5-tribromoimidazole to afford the final product. This procedure is adapted from general methods for the N-alkylation of imidazoles.

Materials:

-

2,4,5-Tribromoimidazole

-

Benzyl Chloride

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4,5-tribromoimidazole (1.0 eq) in anhydrous acetonitrile, anhydrous potassium carbonate (1.2 eq) is added.

-

Benzyl chloride (1.05 eq) is added to the suspension.

-

The reaction mixture is heated to 70°C with vigorous stirring.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solid potassium carbonate and potassium bromide are removed by filtration.

-

The solvent is evaporated from the filtrate under reduced pressure.

-

The crude product is dissolved in ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Synthetic workflow for this compound.

Caption: Logical steps in the synthesis of the target compound.

References

An In-depth Technical Guide on 1-Benzyl-2,4,5-tribromo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Benzyl-2,4,5-tribromo-1H-imidazole. Due to the limited publicly available data, this document also presents a putative synthesis pathway and a general discussion on the potential biological activities of related compounds.

Core Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 31250-80-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₇Br₃N₂ | --INVALID-LINK-- |

| Molecular Weight | 394.89 g/mol | --INVALID-LINK-- |

| Melting Point | 60-62 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 476.0 ± 55.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 2.1 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Flash Point (Predicted) | 241.6 ± 31.5 °C | --INVALID-LINK-- |

| XLogP3 (Predicted) | 4.7 | --INVALID-LINK-- |

| Topological Polar Surface Area (Predicted) | 17.8 Ų | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-Benzyl-1H-imidazole

-

To a solution of 1H-imidazole in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the imidazole.

-

After stirring for a short period, benzyl bromide is added dropwise to the reaction mixture.

-

The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to yield pure 1-Benzyl-1H-imidazole.

Step 2: Synthesis of this compound

-

1-Benzyl-1H-imidazole is dissolved in a nonpolar solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

-

A brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), is added to the solution. The reaction may require an initiator, such as AIBN or light, for radical bromination, or it could proceed via electrophilic substitution.

-

The reaction mixture is stirred at an appropriate temperature (which may range from room temperature to reflux) for a sufficient time to allow for the tribromination of the imidazole ring.

-

The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with brine.

-

The organic layer is dried and the solvent is evaporated.

-

The final product, this compound, is purified from the crude mixture, likely through recrystallization or column chromatography.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including stoichiometry, temperature, and reaction times, would need to be optimized.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound.

However, the imidazole scaffold is a well-known privileged structure in medicinal chemistry, and various substituted imidazoles have demonstrated a wide range of biological activities. For instance, brominated imidazole derivatives have been investigated for their potential as antimicrobial and anticancer agents. Some studies have shown that certain brominated imidazoles can induce cytotoxicity in cancer cell lines. The biological activity is highly dependent on the substitution pattern on the imidazole ring and the nature of the substituents.

Given the presence of the tribromo- and benzyl- moieties, it is plausible that this compound could be investigated for activities such as:

-

Antimicrobial Activity: Halogenated compounds are often explored for their antimicrobial properties.

-

Anticancer Activity: The imidazole core is present in many anticancer agents, and halogenation can sometimes enhance cytotoxic effects.

-

Enzyme Inhibition: The substituted imidazole structure could potentially interact with the active sites of various enzymes.

Without experimental data, any discussion of signaling pathways would be purely speculative. Researchers interested in this compound would need to conduct initial biological screenings to determine its potential therapeutic applications.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the biological evaluation of the title compound.

An In-Depth Technical Guide to 1-Benzyl-2,4,5-tribromo-1H-imidazole (CAS: 31250-80-3)

A Note from the Senior Application Scientist: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in 1-Benzyl-2,4,5-tribromo-1H-imidazole. Due to the limited availability of published experimental data for this specific molecule, this guide has been constructed by leveraging established principles of organic chemistry and drawing parallels with closely related, well-characterized compounds. The synthetic protocols and spectroscopic analyses presented herein are therefore predictive and intended to provide a robust framework for practical engagement with this compound.

Introduction and Strategic Importance

This compound is a halogenated N-substituted imidazole derivative. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a benzyl group at the N-1 position and bromine atoms at the 2, 4, and 5 positions of the imidazole ring is anticipated to significantly modulate the compound's physicochemical and biological properties. Polybrominated imidazoles have demonstrated notable potential as anticancer agents, while N-benzyl imidazoles are recognized for their antimicrobial activities.[1][4][5] This unique combination of structural motifs makes this compound a compelling candidate for investigation in drug discovery programs, particularly in the fields of oncology and infectious diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are primarily computationally derived and sourced from publicly available chemical databases.[6]

| Property | Value | Source |

| CAS Number | 31250-80-3 | [6] |

| Molecular Formula | C₁₀H₇Br₃N₂ | [6] |

| Molecular Weight | 394.89 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=C(C(=N2)Br)Br)Br | [6] |

| InChI Key | DPVXZXBHQWNJDP-UHFFFAOYSA-N | [6] |

| Computed XLogP3 | 4.7 | [6] |

| Computed Hydrogen Bond Donor Count | 0 | [6] |

| Computed Hydrogen Bond Acceptor Count | 1 | [6] |

| Computed Rotatable Bond Count | 2 | [6] |

Synthesis Strategies and Experimental Protocols

The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice of route will likely depend on the availability of starting materials and the desired scale of the synthesis. Both proposed routes are detailed below with step-by-step protocols.

Route 1: Bromination of Imidazole followed by N-Benzylation

This route commences with the exhaustive bromination of the imidazole ring, followed by the introduction of the benzyl group. This approach benefits from a well-documented procedure for the synthesis of the key intermediate, 2,4,5-tribromoimidazole.

Caption: Synthetic pathway for this compound via a tribromoimidazole intermediate.

Step-by-Step Protocol for Route 1:

Part A: Synthesis of 2,4,5-Tribromo-1H-imidazole

-

Rationale: This procedure utilizes bromine in acetic acid with sodium acetate acting as a base to neutralize the hydrobromic acid formed during the electrophilic substitution, driving the reaction to completion.

-

Procedure:

-

To a stirred solution of imidazole (1.0 eq) and anhydrous sodium acetate (9.0 eq) in glacial acetic acid, add a solution of bromine (3.0 eq) in glacial acetic acid dropwise over 30 minutes at room temperature.

-

Control the temperature to not exceed 40°C.

-

After the addition is complete, continue stirring at room temperature for an additional 3 hours.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the white precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2,4,5-tribromo-1H-imidazole.

-

Part B: N-Benzylation of 2,4,5-Tribromo-1H-imidazole

-

Rationale: The acidic N-H proton of the tribromoimidazole is removed by a strong base, such as sodium hydride, to generate a nucleophilic imidazolide anion, which then undergoes an Sₙ2 reaction with benzyl bromide. Anhydrous THF is used as the solvent to prevent quenching of the strong base.

-

Procedure:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2,4,5-tribromo-1H-imidazole (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.[7]

-

Route 2: N-Benzylation of Imidazole followed by Bromination

This alternative route first protects the N-1 position with the benzyl group, followed by the bromination of the imidazole ring. This approach may offer different selectivity and handling characteristics.

Step-by-Step Protocol for Route 2:

Part A: Synthesis of 1-Benzyl-1H-imidazole

-

Rationale: This is a standard N-alkylation procedure. Potassium carbonate is a sufficiently strong base to deprotonate imidazole for the subsequent nucleophilic attack on benzyl bromide. Acetonitrile is a suitable polar aprotic solvent for this reaction.[7]

-

Procedure:

-

To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq) and stir the suspension.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent to yield crude 1-benzyl-1H-imidazole, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Part B: Bromination of 1-Benzyl-1H-imidazole

-

Rationale: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for the bromination of electron-rich aromatic systems. The reaction is typically carried out in a chlorinated solvent.[8]

-

Procedure:

-

Dissolve 1-benzyl-1H-imidazole (1.0 eq) in a suitable solvent such as carbon tetrachloride or chloroform in a round-bottom flask.

-

Add N-bromosuccinimide (3.0 eq) in portions to the solution. The reaction may require initiation with a radical initiator (e.g., AIBN) and/or light.[9]

-

Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the complete conversion of the starting material.

-

After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[8]

-

Predicted Spectroscopic Data

¹H NMR Spectroscopy

-

Predicted Spectrum:

-

Benzyl Protons: The five protons of the phenyl ring are expected to appear in the aromatic region, likely between δ 7.2 and 7.4 ppm. Due to the free rotation of the phenyl group, they may appear as a complex multiplet or a singlet.[10]

-

Methylene Protons: The two protons of the methylene bridge (-CH₂-) connecting the phenyl and imidazole rings are expected to appear as a singlet at approximately δ 5.3-5.6 ppm.[11]

-

Imidazole Protons: There are no protons directly attached to the imidazole ring in the final product.

-

¹³C NMR Spectroscopy

-

Predicted Spectrum:

-

Imidazole Carbons: The carbon atoms of the imidazole ring are expected to be significantly influenced by the attached bromine atoms. The C2, C4, and C5 carbons bonded to bromine will be deshielded and are predicted to appear in the range of δ 100-120 ppm.[12]

-

Benzyl Carbons: The methylene carbon is expected around δ 50-55 ppm. The carbons of the phenyl ring will appear in the aromatic region (δ 127-137 ppm), with the ipso-carbon (the carbon attached to the methylene group) being the most downfield.[10][13]

-

Mass Spectrometry (MS)

-

Expected Fragmentation:

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This will result in a series of peaks at m/z 392, 394, 396, and 398 with a distinctive intensity ratio.

-

Fragmentation Pattern: A prominent fragmentation pathway is the loss of a benzyl radical (C₇H₇•, mass 91), leading to a tribromoimidazolium cation. Another likely fragmentation is the loss of bromine radicals.[14][15]

-

Infrared (IR) Spectroscopy

-

Expected Absorption Bands:

-

Aromatic C-H stretching: ~3030-3100 cm⁻¹

-

Aliphatic C-H stretching (CH₂): ~2850-2960 cm⁻¹

-

C=N and C=C stretching (imidazole and phenyl rings): ~1450-1600 cm⁻¹[16]

-

C-N stretching: ~1250-1350 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

-

Potential Applications in Drug Discovery

Given the structural features of this compound, it represents a promising scaffold for the development of novel therapeutic agents.

Anticancer Potential

The imidazole core is a well-established pharmacophore in oncology.[1][2][3][17][18] Numerous imidazole-containing compounds have been investigated as inhibitors of various protein kinases, tubulin polymerization, and other targets crucial for cancer cell proliferation and survival.[1][2] The presence of three bromine atoms on the imidazole ring may enhance the lipophilicity and cell permeability of the molecule, and could also contribute to specific interactions with biological targets. Polybrominated natural products have demonstrated significant cytotoxic activities, suggesting that this compound warrants evaluation in various cancer cell lines.

Antimicrobial Potential

N-substituted imidazoles, including N-benzyl derivatives, have a long history of use as antifungal and antibacterial agents.[4][5][19][20][21] The proposed mechanism of action for many antifungal imidazoles involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The bulky and lipophilic nature of the tribrominated benzyl-imidazole structure could lead to potent and broad-spectrum antimicrobial activity.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in drug discovery. This guide provides a foundational understanding of its properties, plausible synthetic routes, and predicted spectroscopic characteristics. The structural combination of a polybrominated imidazole core and an N-benzyl group makes it a compelling candidate for screening in anticancer and antimicrobial assays. Further experimental validation of the protocols and biological activities outlined in this guide is highly encouraged to unlock the full potential of this intriguing molecule.

References

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C10H7Br3N2 | CID 2773241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Biological Versatility of Brominated Imidazole Derivatives: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry. Its prevalence in numerous biologically active molecules has driven extensive research into its derivatives. The introduction of bromine atoms to the imidazole ring or its substituents can significantly modulate the physicochemical properties and biological activities of these compounds, leading to the discovery of potent therapeutic agents. This technical guide provides an in-depth overview of the biological activities of brominated imidazole derivatives, with a focus on their anticancer, antimicrobial, and antifungal properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and a visualization of a critical signaling pathway targeted by these compounds.

Anticancer Activity of Brominated Imidazole Derivatives

Brominated imidazole derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes essential for cancer cell proliferation and survival, such as tubulin polymerization, topoisomerase activity, and crucial signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected brominated imidazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-bromo-4-nitro-1,5-diphenyl-1H-imidazole (A-IVd) | HeLa | Data not found | 5-Fluorouracil | Data not found |

| 2-bromo-4-nitro-1,5-diphenyl-1H-imidazole (A-IVh) | HeLa | Data not found | 5-Fluorouracil | Data not found |

| 2-bromo-4-nitro-1,5-diphenyl-1H-imidazole (A-IVj) | HeLa | Data not found | 5-Fluorouracil | Data not found |

| Imidazole derivative with 2-bromobenzyl group (57) | SMMC-7721 | < 10 | Cisplatin (DDP) | > 10 |

| SW480 | < 10 | Cisplatin (DDP) | > 10 | |

| MCF-7 | < 10 | Cisplatin (DDP) | > 10 | |

| HL-60 | < 10 | Cisplatin (DDP) | > 10 | |

| 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol (1a) | MCF-7 | Data not found | Not specified | Data not found |

| HepG2 | Data not found | Not specified | Data not found | |

| HCT-116 | Data not found | Not specified | Data not found |

Note: While several studies report potent anticancer activity, specific IC50 values for some brominated derivatives were not explicitly available in the reviewed literature. The provided data highlights the promising cytotoxic potential of this class of compounds.

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant microbial and fungal strains necessitates the development of novel antimicrobial and antifungal agents. Brominated imidazoles have demonstrated significant potential in this area, exhibiting inhibitory activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial and Antifungal Data

The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of antimicrobial and antifungal agents. The table below presents the MIC values for 2,4,5-tribromoimidazole (TBI) and its metal complexes against various microbial strains.[1]

| Compound | Escherichia coli | Bacillus cereus | Bacillus thuringiensis | Candida albicans |

| TBI | ++ | +++ | +++ | +++ |

| Co[TBI] | + | + | + | + |

| Cu[TBI] | ++ | ++ | ++ | ++ |

| Mn[TBI] | + | + | + | + |

| Ni[TBI] | + | + | + | + |

| Zn[TBI] | + | + | + | + |

Key: +++ (High Activity), ++ (Moderate Activity), + (Low Activity). The study indicated that the antimicrobial activity of TBI was reduced upon complexation with the tested metal ions.[1] The compounds were inactive against Pseudomonas aeruginosa.[1]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of the biological activities of novel compounds. This section provides methodologies for key in vitro assays relevant to the assessment of brominated imidazole derivatives.

Synthesis of 2,4,5-Tribromoimidazole

Materials: Imidazole, Sodium Acetate, Acetic Acid, Bromine.

Procedure:

-

To a three-necked flask, add imidazole (1 equivalent), sodium acetate (9 equivalents), and acetic acid.

-

Dissolve the mixture in additional acetic acid.

-

Slowly add bromine (3 equivalents) dropwise at room temperature, ensuring the reaction temperature does not exceed 40°C.

-

After the addition is complete, continue stirring the reaction mixture for 3 hours at room temperature.

-

Pour the reaction solution into water to precipitate the solid product.

-

Collect the solid product by filtration and wash it several times with water.

-

Dry the solid product to obtain 2,4,5-tribromoimidazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Materials: 96-well plates, cell culture medium, phosphate-buffered saline (PBS), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the brominated imidazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5]

Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), bacterial or fungal inoculum, brominated imidazole derivatives.

Protocol:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the brominated imidazole derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Molecular Targets

Understanding the molecular mechanisms underlying the biological activity of brominated imidazole derivatives is crucial for rational drug design and development. A key target for many anticancer agents is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a central role in cell proliferation, survival, and differentiation.

EGFR Signaling Pathway Inhibition

Small molecule inhibitors, including certain imidazole derivatives, can target the intracellular tyrosine kinase domain of EGFR. By competing with ATP for binding to this domain, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[6][7][8][9][10]

Caption: EGFR signaling pathway and its inhibition by brominated imidazole derivatives.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the anticancer potential of newly synthesized brominated imidazole derivatives.

Caption: Workflow for anticancer evaluation of brominated imidazoles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchhub.com [researchhub.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. ClinPGx [clinpgx.org]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Potential Mechanism of Action of 1-Benzyl-2,4,5-tribromo-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific studies detailing the mechanism of action for 1-benzyl-2,4,5-tribromo-1H-imidazole have been published. This guide, therefore, extrapolates potential mechanisms of action based on the well-documented activities of the broader class of substituted imidazole derivatives. The experimental protocols provided are generalized methods for investigating these potential activities.

Introduction to Substituted Imidazoles

The imidazole ring is a crucial scaffold in medicinal chemistry, found in numerous bioactive compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions allow it to bind to a wide array of biological targets.[3] Consequently, substituted imidazoles have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][4] The biological activity of these compounds is heavily influenced by the nature and position of their substituents.[4]

Potential Anticancer Mechanisms of Action

Substituted imidazoles have been shown to exert anticancer effects through several mechanisms, including the inhibition of key signaling kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][4]

Kinase Inhibition

Many imidazole derivatives function as competitive inhibitors of ATP-binding sites on various kinases that are crucial for cancer cell proliferation and survival.[1]

-

p38 MAP Kinase: Some substituted diaryl imidazoles are known inhibitors of p38 MAP Kinase, a key enzyme in cellular responses to inflammatory cytokines and stress.[5] Inhibition of p38 MAP kinase can suppress inflammation-driven tumorigenesis.[6]

-

Janus Kinase 2 (JAK2): A number of imidazole derivatives have been developed as potent inhibitors of JAK2.[7][8][9] The JAK/STAT signaling pathway is often constitutively active in myeloproliferative neoplasms, making JAK2 a prime therapeutic target.[10]

-

Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Imidazole-based compounds have been identified as inhibitors of Aurora A and B kinases, leading to mitotic arrest and apoptosis.[11][12][13]

-

Sirtuins (e.g., SIRT1): Sirtuins are NAD+-dependent deacetylases involved in cell cycle regulation, DNA repair, and apoptosis.[2][14] Imidazole derivatives have been shown to inhibit SIRT1 activity, which can promote tumor cell death.[15][16]

| Compound Class/Example | Target Kinase | IC50 Value | Cell Line/Assay Conditions | Reference |

| Imidazo[4,5-b]pyridine derivative (28c) | Aurora-A | GI50 = 2.30 µM | HCT116 (colon carcinoma) | [13] |

| Imidazopyrrolopyridine derivative (6k) | JAK2 | 10 nM | Biochemical Assay | [9] |

| Imidazole-1,2,3-triazole hybrid | p38 MAP Kinase | 403.57 ± 6.35 nM | In vitro kinase assay | [5] |

| Imidazole derivative (Compound 7a) | SIRT1 | ~98-100% inhibition | High-throughput fluorescent assay | [16] |

Inhibition of Tubulin Polymerization

Microtubules are critical for the formation of the mitotic spindle during cell division, making them a key target for anticancer drugs.[3] Several imidazole-based compounds have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[3][4] These compounds often bind to the colchicine binding site on β-tubulin.

| Compound Example | IC50 Value | Cell Line | Reference |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | 27.42 nM | SW480 (colorectal cancer) | [3] |

| 23.12 nM | HCT116 (colorectal cancer) | [3] | |

| 33.14 nM | Caco-2 (colorectal cancer) | [3] |

Induction of Apoptosis and Cell Cycle Arrest

The ultimate fate of cancer cells treated with effective therapeutics is often apoptosis (programmed cell death). Imidazole derivatives can trigger apoptosis through various signaling pathways. A common mechanism involves modulating the expression of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[17] A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, particularly caspase-3, which executes the apoptotic program.[18]

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate the following pathways.

Caption: Potential inhibition of the p38 MAPK pathway by an imidazole derivative.

Caption: Potential inhibition of the JAK-STAT pathway by an imidazole derivative.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijmphs.com [ijmphs.com]

- 7. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of imidazopyrrolopyridines derivatives as novel and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]

- 15. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. functmaterials.org.ua [functmaterials.org.ua]

- 17. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1-Benzyl-2,4,5-tribromo-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 1-Benzyl-2,4,5-tribromo-1H-imidazole. Due to the limited availability of experimental data for this specific molecule, this guide leverages predictive modeling for spectroscopic analysis and established synthetic methodologies for substituted imidazoles. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated imidazole compounds.

Chemical Structure and Properties

This compound is a halogenated derivative of N-benzyl imidazole. The presence of three bromine atoms on the imidazole ring is expected to significantly influence its chemical reactivity, electronic properties, and biological activity.

| Property | Value |

| CAS Number | 31250-80-3 |

| Molecular Formula | C₁₀H₇Br₃N₂ |

| Molecular Weight | 394.89 g/mol |

| IUPAC Name | This compound |

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, the following data has been generated using validated computational prediction tools to provide an expected spectroscopic profile for this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is expected to show signals corresponding to the benzylic protons and the aromatic protons of the benzyl group. The chemical shifts are influenced by the electron-withdrawing nature of the tribromoimidazole ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.45 | Multiplet | 5H | Phenyl-H |

| ~ 5.40 | Singlet | 2H | Benzyl-CH₂ |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will display signals for the carbon atoms of the imidazole ring and the benzyl substituent. The carbons attached to bromine atoms are expected to be significantly shifted.

| Chemical Shift (ppm) | Assignment |

| ~ 135.0 | Phenyl C (quaternary) |

| ~ 129.0 | Phenyl CH |

| ~ 128.5 | Phenyl CH |

| ~ 127.0 | Phenyl CH |

| ~ 118.0 | Imidazole C-Br |

| ~ 115.0 | Imidazole C-Br |

| ~ 105.0 | Imidazole C-Br |

| ~ 52.0 | Benzyl-CH₂ |

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is anticipated to show a characteristic isotopic pattern for a compound containing three bromine atoms (M, M+2, M+4, M+6). The primary fragmentation pathway is expected to be the loss of the benzyl group.

| m/z | Fragment |

| 392/394/396/398 | [M]⁺ (Molecular ion) |

| 313/315/317 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum will likely exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the benzyl and imidazole rings, as well as C-N and C-Br stretching.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H Stretch |

| ~ 1600, 1495, 1450 | Aromatic C=C Stretch |

| ~ 1400 - 1200 | C-N Stretch |

| ~ 750 - 690 | C-H Out-of-plane Bend (monosubstituted benzene) |

| ~ 600 - 500 | C-Br Stretch |

Experimental Protocols

While a specific, optimized synthesis for this compound is not documented in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis and halogenation of imidazoles.

Proposed Synthesis

Step 1: Synthesis of 1-Benzyl-1H-imidazole

A common method for the N-alkylation of imidazole is the reaction with an alkyl halide in the presence of a base.

-

Materials: Imidazole, Benzyl chloride, Sodium hydroxide, Acetonitrile.

-

Procedure:

-

Dissolve imidazole in acetonitrile in a round-bottom flask.

-

Add powdered sodium hydroxide to the solution.

-

Slowly add benzyl chloride to the stirring suspension at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Tribromination of 1-Benzyl-1H-imidazole

The bromination of the imidazole ring can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine.

-

Materials: 1-Benzyl-1H-imidazole, N-Bromosuccinimide (NBS), Dichloromethane.

-

Procedure:

-

Dissolve 1-Benzyl-1H-imidazole in dichloromethane in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add three equivalents of NBS portion-wise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Spectroscopic Characterization Workflow

The following is a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: General workflow for the synthesis and characterization of a novel chemical compound.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

This technical guide provides a starting point for researchers investigating this compound. The predicted spectroscopic data and proposed synthetic route offer a framework for the practical synthesis and characterization of this compound, facilitating further exploration of its properties and potential applications.

An In-depth Technical Guide on the Solubility of 1-Benzyl-2,4,5-tribromo-1H-imidazole in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 1-Benzyl-2,4,5-tribromo-1H-imidazole, a compound of interest in synthetic and medicinal chemistry. A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This guide provides a detailed, generalized experimental protocol for researchers to determine these solubility parameters. Additionally, a qualitative solubility profile is presented based on the structural characteristics of the molecule and general solubility principles. This document aims to be a foundational resource for researchers working with this compound, enabling them to generate the necessary data for their research and development activities.

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 31250-80-3 | [1][3] |

| Molecular Formula | C₁₀H₇Br₃N₂ | [1][2][3] |

| Molecular Weight | 394.89 g/mol | [1][2][3] |

| Melting Point | 60-62 °C | [1] |

| Boiling Point | 476.0±55.0 °C at 760 mmHg | [1] |

| Density | 2.1±0.1 g/cm³ | [1] |

| Flash Point | 241.6±31.5 °C | [1] |

| XLogP3-AA | 4.7 | [2] |

Solubility Profile

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Polarity Index | Predicted Qualitative Solubility | Experimentally Determined Solubility ( g/100 mL) |

| Hexane | 0.1 | Low | Data not available |

| Toluene | 2.4 | Moderate | Data not available |

| Dichloromethane | 3.1 | High | Data not available |

| Acetone | 5.1 | Moderate | Data not available |

| Ethyl Acetate | 4.4 | Moderate | Data not available |

| Isopropanol | 3.9 | Low to Moderate | Data not available |

| Ethanol | 4.3 | Low to Moderate | Data not available |

| Methanol | 5.1 | Low | Data not available |

| Water | 10.2 | Very Low / Insoluble | Data not available |

Qualitative Solubility Discussion

Based on the principle of "like dissolves like," the solubility of this compound can be predicted. The presence of the nonpolar benzyl group and the three bromine atoms suggests that the molecule is largely nonpolar. The parent compound, 2,4,5-tribromoimidazole, exhibits limited solubility in polar solvents and is more soluble in non-polar organic solvents.[7] Therefore, this compound is expected to be more soluble in nonpolar solvents like toluene and dichloromethane and less soluble in polar solvents such as methanol and water.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.[8]

Materials and Reagents

-

This compound (purity > 98%)

-

Organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

References

- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 2. This compound | C10H7Br3N2 | CID 2773241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

The Therapeutic Potential of Substituted Imidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered heterocyclic amine, is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and coordinative capabilities make it a privileged structure for interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the potential therapeutic applications of substituted imidazoles, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities. Detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Applications

Substituted imidazoles have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases to the disruption of cytoskeletal components.

Mechanism of Action: Targeting Key Signaling Pathways

A primary anticancer strategy of substituted imidazoles involves the inhibition of protein kinases, which are crucial for signal transduction pathways that regulate cell growth and proliferation.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many substituted imidazoles have been designed to target the tyrosine kinase domain of EGFR, a receptor frequently overexpressed in various cancers. By blocking the ATP-binding site, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K-Akt and MAPK pathways, ultimately leading to reduced cell proliferation and survival.[1]

-

Tubulin Polymerization Inhibition: Another well-established anticancer mechanism is the disruption of microtubule dynamics. Certain substituted imidazoles bind to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[2]

-

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Imidazole-based inhibitors of p38 MAP kinase can modulate inflammatory responses within the tumor microenvironment and inhibit cancer cell proliferation.[3][4][5]

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of various substituted imidazoles has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole-Pyridine Hybrids | MDA-MB-468 (Breast) | 43.46 - 67.04 | |

| BT-474 (Breast) | 29.16 - >100 | ||

| T47D (Breast) | 65.75 - >100 | ||

| MCF-7 (Breast) | 82.56 - >100 | [3][6][7] | |

| Benzimidazole-Pyrazole Derivatives | A549 (Lung) | 2.2 | [2][8][9][10] |

| Imidazopyridine-Triazole Conjugates | A549 (Lung) | 0.51 - 0.63 | [2] |

| Benzimidazole Sulfonamides | A549 (Lung) | 0.15 - 7.26 | [2] |

| HeLa (Cervical) | 0.21 - >100 | [3][11][12] | |

| HepG2 (Liver) | 0.33 | [2] | |

| MCF-7 (Breast) | 0.17 | [2] | |

| Imidazole-Based EGFR Inhibitors | A549 (Lung) | 10.74 | [1] |

| MCF-7 (Breast) | 18.73 | [1] | |

| HCT116 (Colon) | 23.22 | [1] |

Experimental Protocols

A common method for the synthesis of 2,4,5-trisubstituted imidazoles is the one-pot, three-component reaction involving benzil, a substituted aldehyde, and ammonium acetate.[13]

Procedure:

-

A mixture of benzil (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (2.5 mmol) is prepared.

-

A catalyst, such as lemon peel powder (10 wt%), can be added to promote the reaction.[13]

-

The mixture is stirred in 5 mL of ethanol at room temperature or heated to 70°C.[13]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product.

-

The solid product is filtered, washed, and recrystallized from a suitable solvent like methanol to yield the pure 2,4,5-trisubstituted imidazole.[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer agents.

Procedure:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound and incubated for a further 48-72 hours.

-

After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Procedure:

-

Purified tubulin is reconstituted in a polymerization buffer.

-

The test compound at various concentrations is added to the tubulin solution in a 96-well plate.

-

The polymerization is initiated by raising the temperature to 37°C.

-

The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a plate reader.

-

The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to that of a control.

This assay determines the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.[7][14][15][16][17]

Procedure: [7]

-

Recombinant EGFR enzyme is added to the wells of a 384-well plate.

-

The test inhibitor at various concentrations is added to the wells.

-

A kinase substrate (e.g., a synthetic peptide) and ATP are added to initiate the reaction.

-

The plate is incubated at room temperature to allow for phosphorylation of the substrate.

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Visualizations

Caption: EGFR signaling pathway inhibition by a substituted imidazole.

Caption: Inhibition of tubulin polymerization by a substituted imidazole.

Antifungal Applications

Imidazole-based compounds are among the most widely used antifungal agents. They are known for their broad-spectrum activity against various fungal pathogens, including yeasts and molds.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for most antifungal imidazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[18]

Quantitative Data: Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key measure of the in vitro efficacy of antifungal compounds.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Clotrimazole | Candida albicans | 0.125 - 16 | [19] |

| Aspergillus fumigatus | 0.062 - 2 | [20] | |

| Econazole | Candida albicans | 0.03 - 4 | |

| Miconazole | Candida albicans | 0.01 - 8 | |

| Imidazole Derivative SAM3 | Candida albicans | 62.5 - 250 | [19] |

| Imidazole Derivative AM5 | Candida albicans | 125 - 500 | [19] |

| Imidazole Derivative SAM5 | Candida albicans | 125 - 500 | [19] |

Experimental Protocols

Econazole nitrate can be synthesized in a one-pot reaction from 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole.[1][16][21][22][23]

Procedure: [1]

-

1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole are used as starting materials.

-

NaOH is used as a base, PEG-400 as a phase transfer catalyst, and THF as the solvent.

-

The mixture is refluxed for 3 hours.

-

Additional NaOH is added, followed by p-chlorobenzyl chloride, and the mixture is refluxed for another 4 hours.

-

The product is acidified with nitric acid, distilled, and recrystallized from 95% ethanol to yield econazole nitrate.

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

Procedure:

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

A standardized inoculum of the fungal strain is prepared and added to each well.

-

The plate is incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

This assay measures the ability of a compound to inhibit the activity of the CYP51 enzyme.[18]

Procedure: [18]

-

Recombinant T. cruzi CYP51 and cytochrome P450 reductase are prepared in a reaction mixture.

-

A fluorescent substrate, such as BOMCC (benzyloxymethylocyanocoumarin), is added.

-

The test compound at various concentrations is added to the wells of a microplate.

-

The reaction is initiated by the addition of NADPH.

-

The fluorescence of the product is measured over time.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathway Visualizations

Caption: Inhibition of ergosterol biosynthesis by an antifungal imidazole.

Antibacterial Applications

Substituted imidazoles also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The antibacterial mechanisms of substituted imidazoles are varied and can include:

-

Inhibition of DNA Synthesis: Some nitroimidazole derivatives, such as metronidazole, are prodrugs that are activated under anaerobic conditions. The reduced form of the drug is highly reactive and damages bacterial DNA, leading to cell death.

-

Disruption of Cell Membrane Integrity: Lipophilic imidazole derivatives can intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.

Quantitative Data: Antibacterial Activity

The MIC values for various substituted imidazoles against common bacterial pathogens are summarized below.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Metronidazole | Helicobacter pylori | 0.25 - 8 | |

| Imidazole Derivative HL1 | Staphylococcus aureus | 625 | [24][25] |

| MRSA | 1250 | [24][25] | |

| Imidazole Derivative HL2 | Staphylococcus aureus | 625 | [24][25] |

| MRSA | 625 | [24][25] | |

| Escherichia coli | 2500 | [24] | |

| Pseudomonas aeruginosa | 2500 | [24] | |

| Acinetobacter baumannii | 2500 | [24] | |

| 5-nitroimidazole/1,3,4-oxadiazole hybrids | Escherichia coli | 4.9 - 17 | [26] |

| 2,4,5-trisubstituted 1H-imidazole/1,2,3-triazole hybrids | Staphylococcus epidermidis | 5.2 | [26] |

| Escherichia coli | 5.5 | [26] |

Experimental Protocols

A green synthesis approach for 2-aminoimidazoles involves a one-pot, two-step reaction using deep eutectic solvents (DESs).[27][11][21][28][29]

Procedure: [27]

-

An α-chloroketone (1.0 mmol), a guanidine derivative (1.3 mmol), and triethylamine (1 mmol) are added to a choline chloride-glycerol eutectic mixture (2 g).

-

The mixture is heated to 80°C for 4-6 hours.

-

After cooling, water is added, and the product is extracted with ethyl acetate.

-

The organic phases are combined, dried, and concentrated to yield the 2-aminoimidazole.

The tube dilution method is a classic technique for determining the MIC of antibacterial agents.[8][30]

Procedure:

-

A series of tubes containing two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) is prepared.

-

Each tube is inoculated with a standardized suspension of the test bacterium.

-

The tubes are incubated at 37°C for 18-24 hours.

-

The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Applications

Substituted imidazoles have also demonstrated potential as antiviral agents, with activity against a range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and dengue virus.[31][32]

Mechanism of Action

The antiviral mechanisms of imidazole derivatives are often virus-specific and can involve:

-

Inhibition of Viral Polymerases: Imidazole nucleoside analogs can act as chain terminators after being incorporated into the growing viral DNA or RNA strand by viral polymerases.

-

Inhibition of Viral Entry or Assembly: Some compounds may interfere with the binding of the virus to host cell receptors or inhibit the assembly of new viral particles.

Quantitative Data: Antiviral Activity

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. It is a common measure of a drug's potency in antiviral assays.

| Compound Class | Virus | EC50 (µM) | Reference |

| Polyhalogenated Imidazole Nucleosides | HCMV | ~35 | [33] |

| Oxazolidinone Amide Derivatives | HSV-1 | 0.097 - 0.115 | [9] |

| HSV-2 | 0.037 - 0.114 | [9] | |

| CMV | 0.37 - 1.20 | [9] | |

| TAZ Derivatives | HSV-1 | 0.98 - 38.7 | [34] |

Experimental Protocols

The synthesis of imidazole nucleosides often involves the glycosylation of a pre-formed imidazole heterocycle with a protected sugar derivative.

Procedure (Vorbruggen's silylation method): [33]

-

The polyhalogenated imidazole is silylated to increase its reactivity.

-

The silylated imidazole is then reacted with a protected ribofuranosyl acetate in the presence of a Lewis acid catalyst (e.g., TMSOTf).

-

The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Procedure:

-

A confluent monolayer of host cells (e.g., Vero cells for HSV) is infected with the virus.

-

After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium containing various concentrations of the test compound.

-

The plates are incubated for several days to allow for the formation of viral plaques.

-

The cells are then fixed and stained, and the number of plaques in each well is counted.

-

The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Anti-inflammatory Applications

Substituted imidazoles have shown significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Mechanism of Action: COX-2 Inhibition

A major mechanism of anti-inflammatory action for many substituted imidazoles is the selective inhibition of cyclooxygenase-2 (COX-2).[4][5][17][20][28][35] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[4][20]

Quantitative Data: Anti-inflammatory Activity

The in vivo anti-inflammatory activity of substituted imidazoles is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the compound's efficacy.

| Compound Class | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Imidazolone Derivatives | 100 | 35.9 - 52.8 | [6][36] |

| Benzimidazole Derivatives | 200 | Potent activity | [31] |

| Benzenesulfonamide Derivatives | 200 | 72.08 - 99.69 | [12] |

| Imidazole | 160 | Equal to acetylsalicylic acid | [37] |

Experimental Protocols

The synthesis of these compounds often involves the construction of the imidazole core followed by the introduction of the pharmacophoric groups required for COX-2 selectivity.

Procedure (Example): [28]

-

Benzylamine is reacted with potassium thiocyanate and dihydroxyacetone to form the imidazole ring.

-

S-methylation and subsequent oxidation of the thiol group yields a methyl sulfonyl moiety.

-

Treatment with thionyl chloride followed by reaction with an appropriate amine yields the final COX-2 inhibitor.

This is a standard in vivo model for screening anti-inflammatory drugs.[6][12][31][36]

Procedure:

-

The basal paw volume of rats is measured using a plethysmometer.

-

The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).

-

After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to that of the control group.

This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 isoenzymes.[28]

Procedure: [28]

-

Purified COX-1 and COX-2 enzymes are incubated with the test compound at various concentrations.

-

Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

The production of prostaglandin E2 (PGE2) is measured using an ELISA kit.

-

The IC50 values for both COX-1 and COX-2 are determined, and the selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.

Signaling Pathway Visualizations

Caption: Inhibition of the COX-2 pathway by an imidazole-based inhibitor.

Conclusion

Substituted imidazoles represent a versatile and highly valuable class of compounds with a broad spectrum of therapeutic applications. Their ability to interact with a diverse range of biological targets has led to the development of effective anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents. The continued exploration of the structure-activity relationships of substituted imidazoles, coupled with the development of novel synthetic methodologies and a deeper understanding of their mechanisms of action, holds great promise for the discovery of new and improved therapies for a wide range of diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]

- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. promega.com [promega.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. "One Pot Synthesis For The Preparation Of Clotrimazole" [quickcompany.in]

- 24. pubs.acs.org [pubs.acs.org]

- 25. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]

- 26. Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. benchchem.com [benchchem.com]

- 29. asianpubs.org [asianpubs.org]

- 30. Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Design of new imidazole derivatives with anti-HCMV activity: QSAR modeling, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 35. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 36. researchgate.net [researchgate.net]

- 37. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-2,4,5-tribromo-1H-imidazole molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data and generalized experimental methodologies relevant to the characterization of 1-Benzyl-2,4,5-tribromo-1H-imidazole.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for experimental design, dosage calculations, and analytical characterization.

| Property | Value |